Lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate
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Overview
Description
Lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by its unique structure, which includes a lithium ion coordinated to a 6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate moiety. The presence of the imidazo[1,2-b]pyridazine ring system makes this compound of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate typically involves the following steps:
Formation of the Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Methoxylation and Methylation:
Lithiation: The final step involves the coordination of lithium ions to the carboxylate group. This can be achieved by treating the carboxylate precursor with a lithium salt, such as lithium chloride, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as kinase inhibitors or anti-cancer agents.
Materials Science: Its coordination with lithium ions makes it useful in the development of lithium-ion batteries and other energy storage devices.
Biological Studies: The compound can be used as a probe to study various biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of Lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as kinases or other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of nitrogen atoms within the ring.
Pyridazines: These compounds have a similar diazine ring but lack the fused imidazole ring.
Uniqueness
Lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate is unique due to its specific substitution pattern and the presence of a lithium ion. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
lithium;6-methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3.Li/c1-5-8(9(13)14)12-6(10-5)3-4-7(11-12)15-2;/h3-4H,1-2H3,(H,13,14);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVGQWWKBPHPOK-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(N2C(=N1)C=CC(=N2)OC)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8LiN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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